Evidence Item 1: Enhanced Lipophilicity and Predicted Solubility Profile for Improved Pharmacokinetic Properties in Probe Design
The introduction of the benzyloxy group in the target compound significantly increases its calculated lipophilicity compared to the non-benzylated analog, N-(5-fluoro-2-iodophenyl)acetamide. This is a crucial differentiator for medicinal chemistry applications where specific logP values are targeted for membrane permeability and oral bioavailability. The consensus Log Po/w for 2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide is 3.48, which is substantially higher than the ACD/LogP value of 1.99 calculated for the comparator [1]. This difference of +1.49 log units translates to a theoretical ~30-fold increase in partition coefficient, indicating superior lipophilicity for crossing biological membranes.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 3.48 |
| Comparator Or Baseline | N-(5-fluoro-2-iodophenyl)acetamide (CAS 1173707-01-1), ACD/LogP = 1.99 |
| Quantified Difference | Δ LogP = +1.49 |
| Conditions | In silico calculation methods as reported by PubChem and ChemSpider/ACD/Labs Percepta Platform |
Why This Matters
A higher LogP value is essential for designing probes or lead compounds with enhanced cell permeability, a key parameter in early-stage drug discovery that cannot be achieved with the less lipophilic comparator.
- [1] PubChem. (2025). Compound Summary for CID 123134792, 2-(Benzyloxy)-N-(5-fluoro-2-iodophenyl)acetamide. National Center for Biotechnology Information. View Source
